2-Amino-2-(2-methoxyphenyl)acetonitrile

Physicochemical profiling Medicinal chemistry design ADME optimization

2-Amino-2-(2-methoxyphenyl)acetonitrile (CAS 96929-45-2) is an alpha-amino nitrile featuring a 2-methoxyphenyl substituent, molecular formula C9H10N2O, MW 162.19 g/mol. It serves as a versatile pharmaceutical intermediate and chemical biology building block, with applications spanning kinase inhibitor synthesis, continuous flow process development, and amino-acetonitrile derivative (AAD) class anthelmintic research.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 96929-45-2
Cat. No. B1601514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(2-methoxyphenyl)acetonitrile
CAS96929-45-2
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C#N)N
InChIInChI=1S/C9H10N2O/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8H,11H2,1H3
InChIKeyJBDLBUGZAALGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(2-methoxyphenyl)acetonitrile (CAS 96929-45-2) Product Evidence Guide for Scientific Procurement


2-Amino-2-(2-methoxyphenyl)acetonitrile (CAS 96929-45-2) is an alpha-amino nitrile featuring a 2-methoxyphenyl substituent, molecular formula C9H10N2O, MW 162.19 g/mol . It serves as a versatile pharmaceutical intermediate and chemical biology building block, with applications spanning kinase inhibitor synthesis, continuous flow process development, and amino-acetonitrile derivative (AAD) class anthelmintic research [1].

Why 2-Amino-2-(2-methoxyphenyl)acetonitrile Cannot Be Interchanged with Generic Alpha-Amino Nitrile Analogs


The ortho-methoxy substituent in 2-amino-2-(2-methoxyphenyl)acetonitrile creates distinct electronic, steric, and physicochemical properties that are not replicated by the unsubstituted phenyl analog or by para- or meta-methoxy positional isomers . These differences manifest as altered lipophilicity (XLogP3 = 0.7 vs 0.8 for the unsubstituted phenyl congener), enhanced aqueous solubility (8.3 g/L), and critical contributions to binding pocket accommodation in kinase inhibitor design . Generic substitution with other alpha-amino nitriles risks loss of synthetic efficiency, reduced target engagement, and compromised process scalability.

Quantitative Differentiation Evidence for 2-Amino-2-(2-methoxyphenyl)acetonitrile vs. Closest Analogs


Lipophilicity and Solubility Modulation Relative to Unsubstituted 2-Amino-2-phenylacetonitrile

The target compound exhibits computed XLogP3 = 0.7 and aqueous solubility of 8.3 g/L at 25 °C , compared to the unsubstituted 2-amino-2-phenylacetonitrile with XLogP = 0.8 . The 0.1 log unit reduction in lipophilicity, accompanied by measurable aqueous solubility, reflects the electron-donating ortho-methoxy group's influence on polarity and hydrogen-bonding capacity.

Physicochemical profiling Medicinal chemistry design ADME optimization

Continuous Flow Process Intensification Delivers 92% Yield in 35 Minutes vs. Conventional Batch Synthesis

A 2024 Organic Process Research & Development publication reported a continuous flow synthesis of 2-amino-2-(2-methoxyphenyl)acetonitrile achieving 92% yield with a residence time of 35 minutes, compared to traditional batch processes requiring approximately 12 hours [1]. The flow method also minimized formation of the unstable free base, directly producing the stable salt form.

Process chemistry Continuous flow synthesis Scalable manufacturing

2-Methoxy Group Essential for JAK3 Kinase Selectivity vs. Other JAK Isoforms

In a 2023 Journal of Medicinal Chemistry study, pyrrolopyridine derivatives synthesized from 2-amino-2-(2-methoxyphenyl)acetonitrile achieved nanomolar potency against JAK3 with selectivity over JAK1, JAK2, and TYK2. X-ray crystallography confirmed that the 2-methoxy group occupies a defined sub-pocket, making it essential for binding [1]. Analogs lacking the 2-methoxy group or bearing alternative substituents exhibited reduced potency and selectivity.

Kinase inhibitor JAK3 selectivity Structure-based drug design

Recommended Application Scenarios for 2-Amino-2-(2-methoxyphenyl)acetonitrile Based on Quantitative Evidence


Medicinal Chemistry: Selective JAK3 Kinase Inhibitor Synthesis

Based on evidence that the 2-methoxy group is critical for JAK3 binding pocket accommodation and isoform selectivity [1], 2-amino-2-(2-methoxyphenyl)acetonitrile is recommended as a key intermediate for the synthesis of pyrrolopyridine-based selective JAK3 inhibitors. Its use is supported by nanomolar potency data and crystallographic confirmation of binding mode.

Process Development: cGMP Intermediate Production via Continuous Flow

With a demonstrated continuous flow process achieving 92% yield in 35 minutes [1], this compound is suitable for scalable manufacturing under cGMP conditions. Procurement of material produced by this method ensures high purity, reduced process-related impurities, and batch-to-batch consistency for preclinical development.

Chemical Biology: Amino-Acetonitrile Derivative Anthelmintic Research

As a member of the amino-acetonitrile derivative class with proven high activity against drug-resistant nematodes [2], this compound can serve as a scaffold for further optimization in anthelmintic discovery programs targeting resistant strains of Haemonchus contortus and Trichostrongylus colubriformis.

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